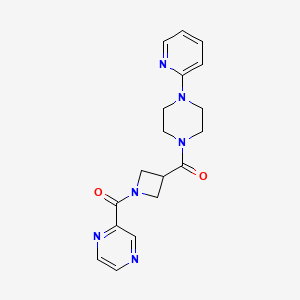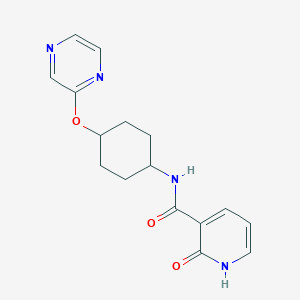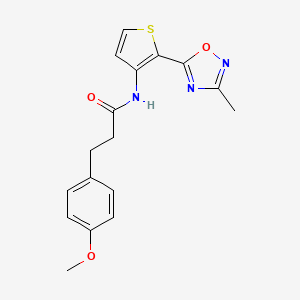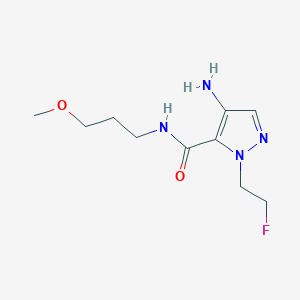
3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone" is a fluorinated organic molecule that is structurally related to various compounds studied for their potential applications in medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the related research involves fluorinated aromatic compounds and their derivatives, which are of interest due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential pharmacological activities. For instance, the synthesis of 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide involves chromatographic separation and hydrolysis, indicating the complexity of synthesizing such molecules . Similarly, the one-pot synthesis of 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones demonstrates the use of Claisen condensation and Thorpe-Guareschi reaction, showcasing the synthetic strategies that could potentially be applied to the synthesis of "3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone" .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often analyzed using vibrational spectroscopy and computational methods. For example, the study of 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone utilized FT-IR, Laser-Raman spectroscopy, and DFT calculations to determine the geometric parameters and vibrational frequencies . These techniques could be employed to analyze the molecular structure of "3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone" to gain insights into its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can lead to the formation of various heterocyclic structures, as seen in the cascade synthesis of annulated heterocycles from 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones . Additionally, the chemoselective preparation of 4-Bromodifluoromethyl thiazoles from a dibromo-difluoro-propanone synthon indicates the potential for diverse chemical transformations . These studies suggest that "3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone" could also undergo interesting chemical reactions leading to novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The synthesis and characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas provide information on the structural and vibrational properties of such molecules, which are characterized by techniques like NMR, FTIR spectroscopy, and X-ray diffraction . These methods could be used to determine the properties of "3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone," such as its stability, solubility, and potential for forming hydrogen bonds.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Cyclopropanation and Ring Opening
1-Diazo-3-(2-thienyl)-2-propanone, closely related to 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone, undergoes cyclopropanation followed by acid-catalyzed ring opening and tautomerization, yielding 5,6-dihydro-4H-cyclopenta[b]thiopen-5-one (Frampton et al., 1997).
Chiral Intermediate Synthesis
3-Chloro-1-phenyl-1-propanol, synthesized from a similar compound, 3-chloro-1-phenyl-1-propanone, serves as a chiral intermediate in the synthesis of antidepressant drugs (Choi et al., 2010).
Fluorine Substitution Reactions
The steric assignment of threo-3-fluoro-2-hydroxy-1,3-diphenyl-1-propanone and its reduction to a crystalline product highlights the role of fluorine substitution in chemical synthesis (Stomberg et al., 1994).
Biological and Pharmaceutical Research
Enzymatic Reduction Studies
Utilizing Saccharomyces cerevisiae reductase for asymmetric synthesis, researchers achieved high enantioselectivity in the reduction of 3-chloro-1-(2-thienyl)propanone, a compound similar to 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone (Choi et al., 2010).
Acetylcholinesterase Inhibition
Ketone analogs like 1-phenoxy-2-propanone and its derivatives, which include fluoro-substituted compounds, demonstrate competitive inhibition of acetylcholinesterase (Dafforn et al., 1982).
Catalyst in Chemical Reactions
A study on 3-chloro-1-(2-thienyl)propanone, a compound structurally similar to 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone, used liquid-core immobilized Candida pseudotropicalis for asymmetric reduction, illustrating the compound's potential in catalytic reactions (Zhimin et al., 2012).
Sensor Technology and Material Science
- Chemiresistors for Field Detection: The development of chemiresistive sensors, utilizing compounds like 2-propanone, demonstrates the application of similar ketones in sensor technology, particularly for biomedical applications like diabetic ketoacidosis detection (Mondal et al., 2018).
Propiedades
IUPAC Name |
3-(4-fluoroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBSDFHYZCBVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383389-77-3 |
Source


|
| Record name | 3-(4-FLUOROANILINO)-1-(2-THIENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

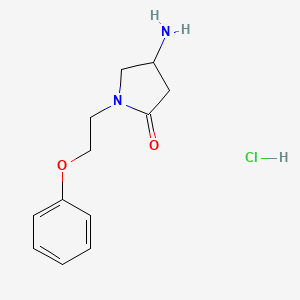

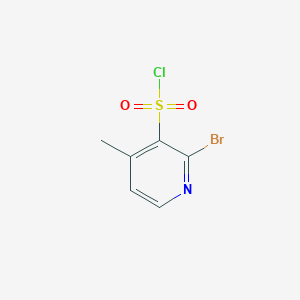
![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3005848.png)
